7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate
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Overview
Description
7,8-Dioxabicyclo[321]oct-2-yl benzoate is a bicyclic acetal compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate typically involves the reaction of benzoic acid derivatives with bicyclic acetals. One common method includes the use of benzoic acid chloride and 7,8-Dioxabicyclo[3.2.1]octane derivatives under controlled conditions . The reaction is often carried out in the presence of a base such as pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction is crucial for producing sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-Dioxabicyclo[3.2.1]octane: Another bicyclic acetal with similar structural features but different functional groups.
8-Azabicyclo[3.2.1]octane: A related compound with a nitrogen atom in the bicyclic framework, commonly found in tropane alkaloids.
Uniqueness
7,8-Dioxabicyclo[321]oct-2-yl benzoate is unique due to its specific combination of a bicyclic acetal structure with a benzoate ester
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-4-yl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(9-4-2-1-3-5-9)17-11-7-6-10-8-15-13(11)16-10/h1-5,10-11,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDAWYQWUDPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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